molecular formula C8H8ClFO B1488110 2-Chloro-1-ethoxy-3-fluorobenzene CAS No. 909122-13-0

2-Chloro-1-ethoxy-3-fluorobenzene

Cat. No. B1488110
Key on ui cas rn: 909122-13-0
M. Wt: 174.6 g/mol
InChI Key: YUISJPJFLCRVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569258B2

Procedure details

560 g of potassium hydroxide and 23 g of tetramethylammonium chloride (TMAC) were added to a reactor having 2,000 mL of ethanol placed therein in a temperature range of 50 to 60° C., followed by stirring for 30 minutes in that temperature range. Thereafter, the solution was heated to 80° C., and 594 g of a compound (b2) was added thereto over 1 hour in a temperature range of 80 to 85° C., followed by stirring for 5 hours at 80° C. After cooling the resulting reaction mixture to 25° C., 1,000 mL of toluene and 500 mL of water were added thereto and well mixed, and the mixture was left at rest to separate into an organic layer and an aqueous layer. After collecting the resulting organic layer, 500 mL of toluene was newly added to the aqueous mixture and well mixed, and the mixture was subjected to the same operation to extract again the compound contained in the aqueous layer. The toluene solution was added to the organic layer. After washing the organic layer with water in three times, the resulting organic layer was distilled under reduced pressure to obtain 606 g of 2-chloro-1-ethoxy-3-fluorobenzene (b43). The resulting liquid was colorless and had a boiling point of 98 to 99° C./8 mmHg.
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
594 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([OH:5])[CH3:4].[Cl:6][C:7]1[C:12](F)=[CH:11][CH:10]=[CH:9][C:8]=1[F:14].C1(C)C=CC=CC=1>[Cl-].C[N+](C)(C)C.O>[Cl:6][C:7]1[C:8]([F:14])=[CH:9][CH:10]=[CH:11][C:12]=1[O:5][CH2:3][CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
560 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
23 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
594 g
Type
reactant
Smiles
ClC1=C(C=CC=C1F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes in that temperature range
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a temperature range of 50 to 60° C.
WAIT
Type
WAIT
Details
over 1 hour in a temperature range of 80 to 85° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring for 5 hours at 80° C
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture to 25° C.
ADDITION
Type
ADDITION
Details
well mixed
WAIT
Type
WAIT
Details
the mixture was left at rest
CUSTOM
Type
CUSTOM
Details
to separate into an organic layer
CUSTOM
Type
CUSTOM
Details
After collecting the resulting organic layer, 500 mL of toluene
ADDITION
Type
ADDITION
Details
was newly added to the aqueous mixture
ADDITION
Type
ADDITION
Details
well mixed
EXTRACTION
Type
EXTRACTION
Details
to extract again the compound
ADDITION
Type
ADDITION
Details
The toluene solution was added to the organic layer
WASH
Type
WASH
Details
After washing the organic layer with water in three times
DISTILLATION
Type
DISTILLATION
Details
the resulting organic layer was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 606 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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